![molecular formula C17H23ClN2O5 B5628709 methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acylation, sulfonation, and substitution, with a total yield of approximately 20.2% in some cases. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in the synthesis of Vandetanib, is synthesized from piperidin-4-ylmethanol through three steps, showcasing the complexity and efficiency of such synthetic routes (Min Wang et al., 2015).
Molecular Structure Analysis
Molecular structures of related compounds indicate complex intermolecular interactions. For instance, compounds with asymmetric units of C16H20N2O and C14H15NO2 demonstrate significant intermolecular hydrogen bonding, stabilizing the molecular structures through secondary interactions (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
The synthesis of methyl 4-aminopyrrole-2-carboxylates via relay catalytic cascade reactions showcases the chemical versatility and reactivity of similar compounds. These reactions involve the use of binary catalytic systems and highlight the compound's ability to undergo complex chemical transformations (E. Galenko et al., 2015).
Physical Properties Analysis
The physical properties, such as crystal structure and morphology, of related compounds have been studied through methods like X-ray crystallography. These studies reveal detailed insights into the compounds' solid-state properties and intermolecular interactions, contributing to our understanding of their physical characteristics (I. Khan et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of related compounds include studies on their reactivity, stability, and interactions with other molecules. For instance, the synthesis and characterization of novel derivatives involve understanding their reactivity towards different chemical reagents and conditions, providing insights into their chemical behavior and potential applications (G. Han et al., 2014).
properties
IUPAC Name |
methyl 4-[2-chloro-4-(2-methoxyethylcarbamoyl)phenoxy]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O5/c1-23-10-7-19-16(21)12-3-4-15(14(18)11-12)25-13-5-8-20(9-6-13)17(22)24-2/h3-4,11,13H,5-10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBRARWKRSWELD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate |
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